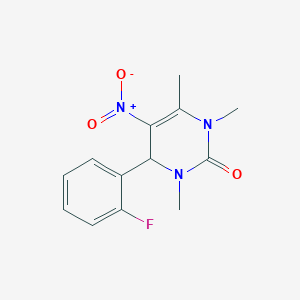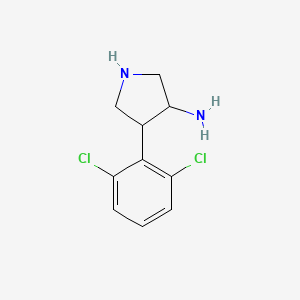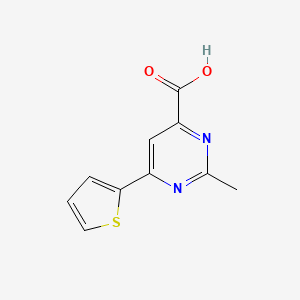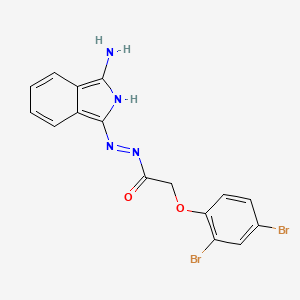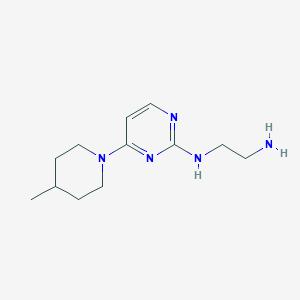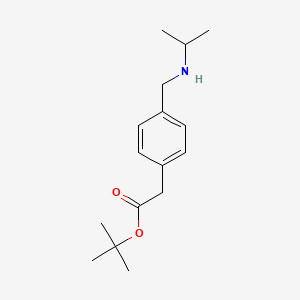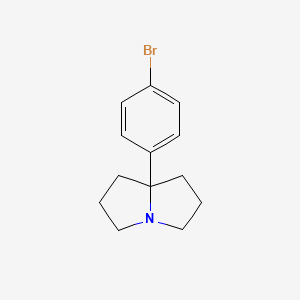
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a bromophenyl group attached to a hexahydro-1H-pyrrolizine core, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(4-bromophenyl)hexahydro-1H-pyrrolizine typically involves the cyclization of acyclic precursors or the modification of pyrrolidine derivatives. One common method is the Dieckmann reaction, where pyrrolidine derivatives undergo intramolecular cyclization to form the pyrrolizine ring . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted pyrrolizine.
Substitution: Formation of azido or thiol-substituted pyrrolizine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 7a-(4-bromophenyl)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, the compound can modulate synaptic transmission, potentially leading to therapeutic effects in neurological conditions . The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to influence synaptic activity is a key area of interest.
類似化合物との比較
Similar Compounds
7a-(4-chlorophenyl)hexahydro-1H-pyrrolizine: Similar structure with a chlorine atom instead of bromine.
7a-(4-fluorophenyl)hexahydro-1H-pyrrolizine: Similar structure with a fluorine atom instead of bromine.
7a-(4-methylphenyl)hexahydro-1H-pyrrolizine: Similar structure with a methyl group instead of bromine.
Uniqueness
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity for specific receptors, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C13H16BrN |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
8-(4-bromophenyl)-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C13H16BrN/c14-12-5-3-11(4-6-12)13-7-1-9-15(13)10-2-8-13/h3-6H,1-2,7-10H2 |
InChIキー |
RDFBATZNOGTEHE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCCN2C1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



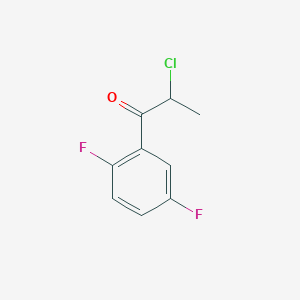
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
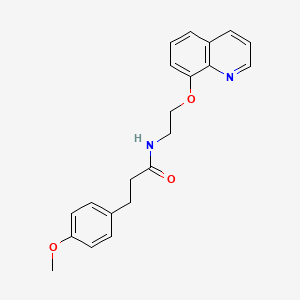
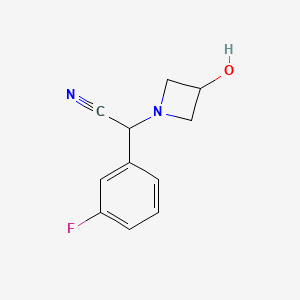
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate](/img/structure/B14868553.png)

